

An In-Depth Technical Guide to 3-Methyl-1H-indole-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **3-Methyl-1H-indole-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the molecule's fundamental properties, a representative synthetic protocol, and its role in the drug discovery pipeline.

Core Molecular Data

3-Methyl-1H-indole-2-carbaldehyde is an aromatic heterocyclic compound featuring an indole scaffold, which is a common motif in biologically active molecules. The presence of a reactive aldehyde group at the 2-position and a methyl group at the 3-position makes it a versatile intermediate for further chemical modifications.

All quantitative data regarding the compound's molecular identity is summarized in the table below for clarity and ease of reference.

Parameter	Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.18 g/mol [1]
IUPAC Name	3-methyl-1H-indole-2-carbaldehyde
CAS Number	5257-24-9

Experimental Protocols: Synthesis

The synthesis of indole-2-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] While a specific protocol for **3-Methyl-1H-indole-2-carbaldehyde** is not readily available, the following is a representative methodology adapted from established procedures for the formylation of similar indole substrates.

Reaction: Vilsmeier-Haack Formylation of 3-Methylindole

Objective: To introduce a formyl (aldehyde) group at the C2 position of the 3-methylindole ring.

Reagents & Materials:

- 3-Methylindole (starting material)
- Phosphorus oxychloride (POCl₃) - Vilsmeier reagent precursor
- N,N-Dimethylformamide (DMF) - Vilsmeier reagent precursor and solvent
- Anhydrous 1,2-dichloroethane or another suitable inert solvent
- Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution for workup
- Ice
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle

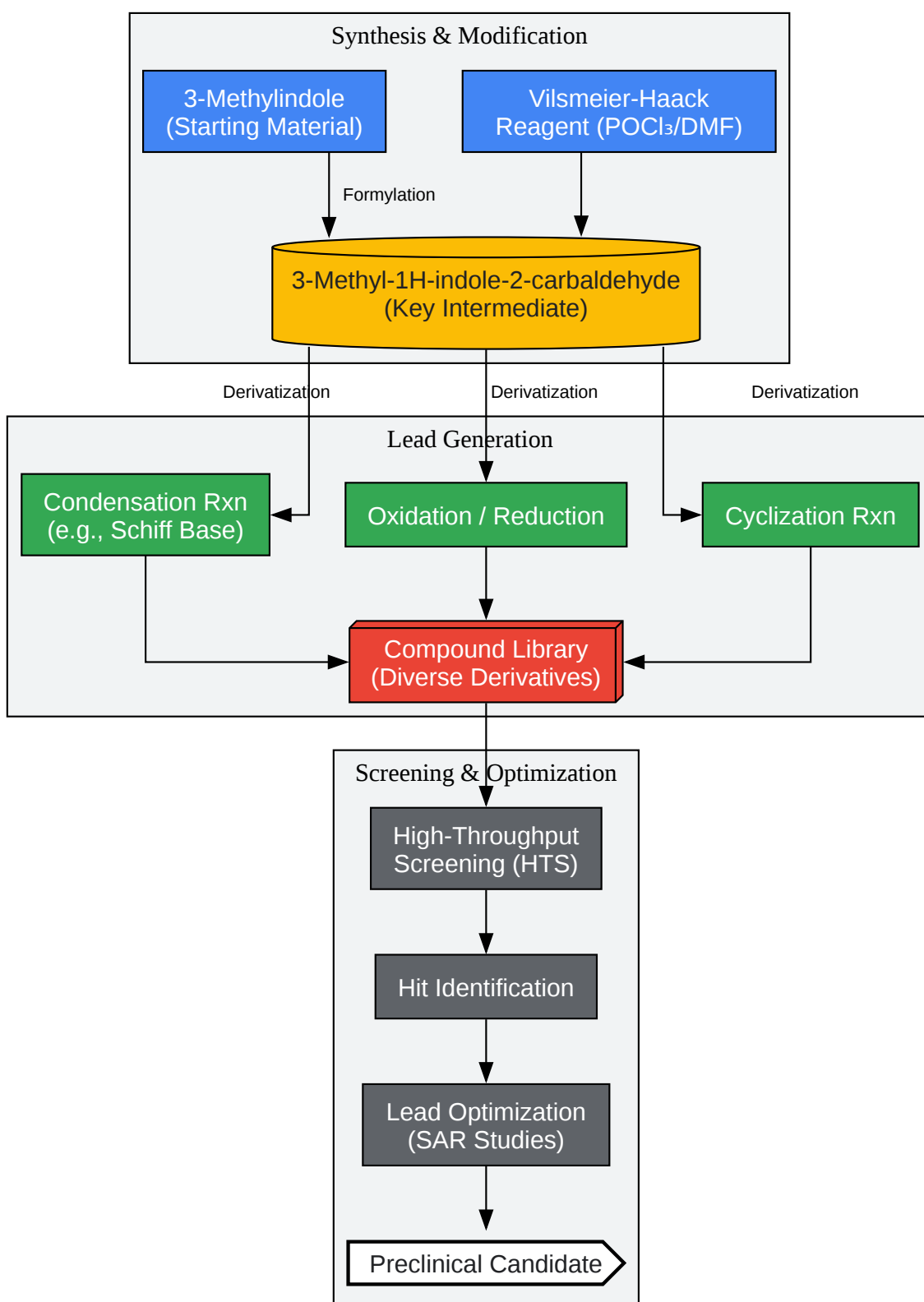
Procedure:

- Reagent Preparation (Vilsmeier Reagent Formation):
 - In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
 - Cool the flask in an ice-water bath to 0-5 °C.
 - Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. This forms the chloromethyleneiminium salt (Vilsmeier reagent) in situ.
- Formylation Reaction:
 - Dissolve the starting material, 3-methylindole, in an anhydrous solvent such as 1,2-dichloroethane.
 - Add the solution of 3-methylindole dropwise to the prepared Vilsmeier reagent.
 - Once the addition is complete, heat the reaction mixture to 60-75 °C and maintain it at this temperature for several hours (e.g., 2-6 hours). The reaction progress should be monitored using Thin Layer Chromatography (TLC).^[3]
- Workup and Isolation:
 - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
 - Carefully pour the reaction mixture onto crushed ice with stirring.
 - Neutralize the acidic solution by slowly adding a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 8-9.^[2]
 - The product, **3-Methyl-1H-indole-2-carbaldehyde**, will typically precipitate as a solid.

- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold water to remove any inorganic salts.
- Purification:
 - The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified **3-Methyl-1H-indole-2-carbaldehyde**.

Role in Drug Discovery and Development

3-Methyl-1H-indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound's aldehyde functional group provides a reactive handle for building molecular diversity. It is particularly valuable in the development of novel drug candidates in fields such as oncology and neuropharmacology.^[1] The general workflow from this key building block to a potential drug candidate is illustrated below.



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Caption: Workflow of **3-Methyl-1H-indole-2-carbaldehyde** in Drug Discovery.

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